6-Carboxyfluorescein dipivalate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-carboxyfluorescein dipivalate involves the separation of its isomers and subsequent conversion to its active form. Rossi and Kao (1997) detailed a practical method for the multigram separation of 5- and 6-isomers of carboxyfluorescein, isolating 6-carboxyfluorescein dipivalate as its diisopropylamine salt, which can then be converted to the free acid or used directly in coupling reactions (Rossi & Kao, 1997). This separation and conversion process is crucial for obtaining isomerically pure carboxyfluoresceins, essential for accurate biological labeling.

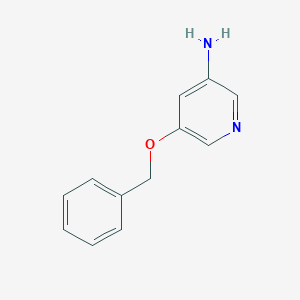

Molecular Structure Analysis

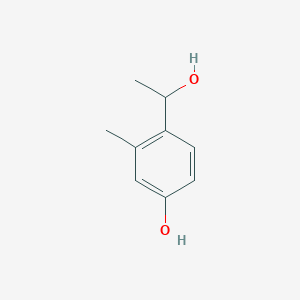

The molecular structure of 6-carboxyfluorescein dipivalate allows for its unique fluorescence properties. Its structure is characterized by the presence of carboxyfluorescein, which can be protected and modified through various chemical reactions to enhance its fluorescence and stability for biological applications. The precise manipulation of its molecular structure is key to its functionality as a fluorescent marker.

Chemical Reactions and Properties

6-Carboxyfluorescein dipivalate undergoes specific chemical reactions that enable its application in biological systems. Its synthesis from resorcinol with trimellitic acid and subsequent reaction with pivalyl chloride and di-isopropylamine illustrates its chemical versatility. This process leads to the production of the di-isopropylamine salt form, which can be further processed to yield the active ester form of 6-carboxyfluorescein dipivalate, suitable for conjugation to biomolecules (Xiaojun, 2004).

Wissenschaftliche Forschungsanwendungen

Separation and Synthesis : Rossi and Kao (1997) developed a practical method for separating 5- and 6-carboxyfluorescein, highlighting the isolation of 6-Carboxyfluorescein dipivalate as its diisopropylamine salt, useful in coupling reactions (Rossi & Kao, 1997).

Oligonucleotide Labeling : Kvach et al. (2007) described the separation of 5- and 6-carboxyfluorescein isomers and their use in phosphoramidites for oligonucleotide synthesis, indicating their importance in DNA and RNA studies (Kvach et al., 2007).

Fluorescence Studies in Biophysics : Zeng, Smith, and Chong (1993) used 6-Carboxyfluorescein in studying proton permeability in lipid vesicles, demonstrating its utility in membrane biophysics research (Zeng, Smith, & Chong, 1993).

DNA Sequencing Applications : Seo et al. (2003) conducted "click chemistry" to produce FAM-labeled ssDNA with alkynyl 6-carboxyfluorescein for DNA sequencing, showing its relevance in genomic research (Seo, Li, Ruparel, & Ju, 2003).

Tracer in Plant Biology : Grignon, Touraine, and Durand (1989) used 6-Carboxyfluorescein as a tracer for phloem sap translocation in plants, which is significant in understanding plant physiology and transport mechanisms (Grignon, Touraine, & Durand, 1989).

Single-Cell pH Measurement : Yang et al. (2015) developed fiber-optic-based micro-probes using a configuration that included 6-Carboxyfluorescein for intracellular single-cell pH measurement, highlighting its application in cellular biology (Yang et al., 2015).

Environmental Fate Studies : Zhu et al. (2021) examined the tissue-specific accumulation and phase transformation of 6:2 fluorotelomer phosphate diester in earthworms, reflecting its use in environmental toxicology research (Zhu et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The future directions of 6-Carboxyfluorescein dipivalate research could involve the design of effective probes by introducing as many fluorophores as possible to the biomolecule while leaving its native structure as intact as possible . This could enhance the sensitivity of fluorescence detection, which is an enduring challenge .

Eigenschaften

IUPAC Name |

3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112681 | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxyfluorescein dipivalate | |

CAS RN |

192374-17-7 | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)

![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)

![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)